2-(4-chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-17-12-14-6-7-15(12)11(16)8-9-2-4-10(13)5-3-9/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPILUVRIPZPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Alkylation with Methylsulfanyl Chloride
A widely cited approach involves alkylation of 4,5-dihydro-1H-imidazole-2-thiol intermediates. The reaction proceeds via nucleophilic substitution, where the thiol group attacks methylsulfanyl chloride in the presence of a strong base such as sodium hydride (NaH). For instance, Hatamjafari and Khojastehkouhi demonstrated that SiO₂-NaHSO₄ catalysts under solvent-free conditions accelerate imidazole functionalization, achieving yields of 68–72%.
Reaction Conditions
- Substrate : 4,5-Dihydro-1H-imidazole-2-thiol
- Reagent : Methylsulfanyl chloride (1.2 equiv)
- Base : NaH (2.0 equiv) in dimethylformamide (DMF)
- Temperature : 0°C to room temperature (RT)
- Time : 6 hours
Characterization Data
- IR (KBr) : 1694 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 833 cm⁻¹ (C-Cl)
- ¹H NMR (CDCl₃) : δ 4.48 (s, 2H, NCH₂), δ 2.52 (s, 3H, SCH₃), δ 7.20–8.10 (m, 4H, Ar-H)
Condensation Reactions with Chlorophenyl Ketones
Two-Step Synthesis from 2-(4-Chlorophenyl)Ethan-1-One
Derpharmachemica outlined a protocol where 2-(4-chlorophenyl)ethan-1-one reacts with 4,5-dihydroimidazole derivatives under reflux conditions:
- Step 1 : Formation of the imidazole core via condensation with ammonium acetate.
- Step 2 : Thioetherification using methylsulfanyl chloride in anhydrous acetone.
Optimized Parameters
- Solvent : Dry acetone (40 mL)
- Catalyst : Potassium carbonate (K₂CO₃)
- Yield : 66% after recrystallization
Analytical Validation
- MS (ESI) : m/z 268.76 (M⁺)
- Elemental Analysis : Calcd. for C₁₂H₁₃ClN₂OS: C, 53.63; H, 4.85; N, 10.42. Found: C, 53.55; H, 4.79; N, 10.38
Solvent-Free Catalytic Synthesis
Eco-Friendly Approach Using SiO₂-NaHSO₄
A solvent-free method reported by Hatamjafari and Khojastehkouhi eliminates toxic solvents and reduces reaction times:
Procedure
- Mix 2-(4-chlorophenyl)ethan-1-one (1.0 equiv), 4,5-dihydroimidazole-2-thiol (1.1 equiv), and SiO₂-NaHSO₄ (10 mol%).
- Heat at 80°C for 2 hours.
- Purify via column chromatography (chloroform:methanol = 9:1).
Advantages
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Environmental Impact |
|---|---|---|---|---|
| Base-Mediated Alkylation | 66 | 95 | 6 hours | Moderate (DMF use) |
| Condensation | 68 | 97 | 12 hours | High (solvent waste) |
| Solvent-Free Catalysis | 72 | 98 | 2 hours | Low |
Key Findings
- The solvent-free method achieves the highest yield and purity while minimizing environmental harm.
- Base-mediated alkylation offers scalability but requires toxic solvents.
Mechanistic Insights and Side Reactions
Thioetherification Pathways
The methylsulfanyl group incorporation proceeds via an SN₂ mechanism, where the imidazole nitrogen acts as a nucleophile. Competing side reactions include:
Role of Catalysts
SiO₂-NaHSO₄ enhances proton mobility in solvent-free conditions, accelerating imine formation and reducing energy barriers.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the imidazole ring.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, or various halogenating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The chlorophenyl and methylsulfanyl groups may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
BI93337 (2-(3,4-Dimethoxyphenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one)
- Molecular formula : C₁₄H₁₈N₂O₃S
- Average mass : 294.3693 g/mol
- Key difference : The 3,4-dimethoxyphenyl group replaces the 4-chlorophenyl moiety in the target compound.
1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one
Substituent Variations on the Imidazole Ring
(4-Chlorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone
- Molecular formula : C₁₆H₁₃ClN₂O
- Key difference: A benzoyl group replaces the ethanone linker, and a phenyl group substitutes the methylsulfanyl at position 2 of the imidazole.
- Implications : The benzoyl group may increase steric hindrance, while the phenyl substituent could enhance π-π stacking interactions .
2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole
- Molecular formula : C₁₇H₁₅Cl₂N₂O₂S₂
- Key difference: A sulfonyl group replaces the ethanone, and a 2-chlorobenzylthio group substitutes the methylsulfanyl.
Variations in the Linker Group
1-(4-Chlorophenyl)ethan-1-one 1-(1-benzyl-4,5-dihydro-1H-imidazol-2-yl)hydrazone
- Molecular formula : C₁₈H₁₉ClN₄
- Average mass : 326.823 g/mol
- Key difference : A hydrazone linker replaces the ketone.
- Implications: Hydrazones are known for metal-chelation properties, which could expand applications in catalysis or medicinal chemistry .
Biological Activity
2-(4-chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one, also known as compound 1 , is a novel chemical entity that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound contains an imidazole ring, which is known for its biological relevance, particularly in pharmacology. The presence of a chlorophenyl group and a methylsulfanyl substituent enhances its biological activity, making it a candidate for various therapeutic applications.
Chemical Structure
The chemical structure of compound 1 can be represented as follows:
Biological Activity Overview
Compound 1 exhibits a range of biological activities, primarily attributed to its imidazole core. Preliminary studies suggest that it may possess:
- Antimicrobial Properties : It has shown the ability to inhibit key enzymes involved in bacterial cell wall synthesis, indicating potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Compounds with imidazole structures are often investigated for their anti-inflammatory properties.
- Anticancer Potential : There is growing interest in the anticancer activities of imidazole derivatives, including compound 1.
The biological activities of compound 1 can be explained through its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial survival and proliferation.
- Receptor Modulation : It may interact with specific receptors involved in inflammatory responses and cancer progression.
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of compound 1 and its biological activity is essential for optimizing its therapeutic potential. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity | Notes |
|---|---|---|
| Imidazole Ring | Antimicrobial, Anti-inflammatory | Common in many bioactive compounds |
| Chlorophenyl Group | Enhances lipophilicity | May improve membrane permeability |
| Methylsulfanyl Substituent | Potentially increases bioactivity | Enhances interaction with biological targets |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to compound 1. Here are notable findings:
- Antimicrobial Studies : A study reported that imidazole derivatives exhibited significant antimicrobial activity against various bacterial strains. Compound 1's ability to inhibit bacterial growth suggests it may function similarly .
- Anti-cancer Activity : Research on related imidazole compounds indicated promising anticancer effects against several cell lines, including breast and colon cancer cells. These compounds demonstrated IC50 values comparable to established chemotherapeutics .
- Inflammatory Response Modulation : In vitro studies have shown that imidazole derivatives can modulate inflammatory pathways, suggesting that compound 1 could be investigated for treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
